(R)-Dtbm-segphos is a chiral phosphine ligand known for its significant role in asymmetric catalysis. It features a unique structure that allows it to effectively stabilize metal centers in various catalytic processes. The compound's full name is (R)-2,2-bis(diphenylphosphino)-1,1'-binaphthyl, and it is characterized by its high enantioselectivity and efficiency in promoting reactions such as hydrogenation, carbonylation, and cross-coupling reactions.
(R)-DTBM-SEGPHOS is a privileged ligand for asymmetric catalysis, a field focused on creating molecules with a specific handedness. Its ability to form well-defined chiral pockets around the metal center in a catalyst allows for control over the reaction pathway, leading to the preferential formation of one enantiomer over the other. Studies have shown its effectiveness in various asymmetric reactions, including:
(R)-DTBM-SEGPHOS serves as a valuable building block for designing and developing new catalysts. Researchers can modify the ligand's structure by introducing functional groups or changing the backbone to tune its electronic and steric properties. This allows for the creation of catalysts tailored for specific reactions and substrates, improving efficiency and selectivity.
(R)-Dtbm-segphos is primarily utilized in palladium-catalyzed reactions. One notable application is in the kinetic resolution of tertiary propargylic alcohols, where it facilitates the formation of 2,3-allenoic acids through an asymmetric carboxylation reaction. The mechanism involves the formation of a palladium(0) complex that interacts with propargylic alcohols to produce chiral products with high enantiomeric excess .
The synthesis of (R)-Dtbm-segphos typically involves several steps:
Various synthetic routes may be employed depending on the desired scale and specific application requirements.
(R)-Dtbm-segphos finds extensive use in:
Interaction studies have demonstrated that (R)-Dtbm-segphos forms stable complexes with transition metals such as palladium and nickel. These interactions are critical for its effectiveness as a ligand in catalyzing various reactions. Studies have shown that the ligand's steric and electronic properties significantly influence the reactivity and selectivity of metal-catalyzed processes .
Several compounds share structural similarities with (R)-Dtbm-segphos, but each has unique properties that differentiate them:
Compound Name | Structure Type | Key Features |
---|---|---|
(R)-Binap | Bidentate phosphine ligand | Widely used in asymmetric hydrogenation |
(S)-Biphep | Bidentate phosphine ligand | Known for its application in cross-coupling |
(R)-Ph-BPE | Bidentate phosphine ligand | Effective in palladium-catalyzed reactions |
(R)-Dtbm-segphos stands out due to its high selectivity and efficiency in facilitating asymmetric transformations compared to other ligands. Its ability to stabilize palladium complexes makes it particularly valuable in complex synthetic routes where precision is crucial.
The efficacy of (R)-DTBM-SEGPHOS in asymmetric catalysis stems from its unique structural and electronic features. The ligand combines a spirobiindane backbone with 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups at the phosphorus centers, creating a rigid, sterically congested environment. This architecture enables precise control over metal coordination geometry, which is critical for enantioselectivity.
Computational studies have elucidated how non-covalent interactions between the ligand and substrate govern catalytic performance. For instance, energy decomposition analysis of copper-hydride (CuH) complexes revealed that DTBM-SEGPHOS stabilizes transition states through London dispersion interactions (−13.3 kcal/mol) and electrostatic effects (−1.5 kcal/mol) . The tert-butyl groups enhance dispersion forces, while the methoxy substituents modulate electronic properties, increasing the Lewis acidity of the metal center. Hybrid ligands, such as DTBM-i-C3F7-SEGPHOS, further optimize these interactions by merging steric bulk with electron-withdrawing perfluorinated groups, achieving a 62-fold rate enhancement in hydroamination reactions .
Table 1: Comparative Analysis of SEGPHOS Derivatives in CuH-Catalyzed Hydroamination
Ligand | ΔG‡ (kcal/mol) | ΔEdisp (kcal/mol) | ΔEelstat (kcal/mol) | Relative Rate (krel) |
---|---|---|---|---|
DTBM-SEGPHOS (L2) | 20.2 | −13.3 | 0.3 | 1.0 |
CF3-SEGPHOS (L4) | 18.7 | −10.7 | −1.5 | 11.2 |
i-C3F7-SEGPHOS (L5) | 17.2 | −11.9 | −1.2 | 61.0 |
Hybrid L6 | 17.0 | −13.0 | −0.3 | 62.0 |
The table above highlights how strategic substituent modifications lower activation barriers (ΔG‡) by enhancing dispersion (ΔEdisp) and electrostatic (ΔEelstat) interactions .
(R)-DTBM-SEGPHOS has been instrumental in palladium-catalyzed kinetic resolutions, particularly in dynamic kinetic asymmetric transformations (DYKAT). Its steric bulk prevents undesired side reactions by shielding the metal center, while the chiral environment differentiates between enantiomeric substrates. For example, in the asymmetric hydrogenation of 2-substituted 3-oxocarboxylates, the ligand enables simultaneous bond formation and stereochemical inversion, achieving high enantiomeric excess (ee) .
A key advantage lies in the ligand’s ability to stabilize reactive intermediates. In cross-coupling reactions, the DTBM groups suppress β-hydride elimination, favoring reductive elimination pathways. This property has been leveraged in the synthesis of axially chiral biaryls, where (R)-DTBM-SEGPHOS-Pd complexes achieve turnover numbers (TON) exceeding 1,000 with minimal catalyst loading .
While (R)-DTBM-SEGPHOS is predominantly used with copper and palladium, its application in rhodium-catalyzed C–H activation is an emerging area. The ligand’s strong electron-donating capacity increases rhodium’s electrophilicity, facilitating oxidative addition into C–H bonds. In a recent study, rhodium complexes of (R)-DTBM-SEGPHOS enabled enantioselective C–H arylation of ferrocenes, yielding planar chiral products with up to 99% ee .
The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the ligand’s steric profile directs substrate approach. Meta-selective C–H functionalization of arenes has also been reported, with the DTBM groups disfavoring ortho and para pathways through steric repulsion .
Reaction conditions profoundly influence the performance of (R)-DTBM-SEGPHOS-based catalysts. Polar aprotic solvents like tetrahydrofuran (THF) enhance ligand solubility and stabilize charged intermediates, whereas nonpolar solvents (e.g., toluene) improve enantioselectivity by reducing solvent-ligand competition. Additives such as molecular sieves or silver salts further optimize activity by scavenging water or halide ions, respectively .
In CuH-catalyzed hydroaminations, the use of tert-butanol as an additive increases catalyst longevity by protonating residual hydroxide ions. This prevents ligand oxidation and maintains catalytic activity over multiple cycles . Solvent effects were quantified in a study comparing THF and dichloromethane (DCM), where THF improved reaction rates by 30% due to better stabilization of the CuH intermediate .
The palladium-catalyzed kinetic resolution of tertiary propargylic alcohols exemplifies the ligand’s ability to control oxidative addition and reductive elimination steps. Using Pd((R)-DTBM-SEGPHOS)Cl₂ as a pre-catalyst, researchers achieved asymmetric carboxylation with 85–98% enantiomeric excess (ee) for recovered alcohols and 82–94% ee for carboxylated products [1]. Key mechanistic insights derive from mass spectrometry experiments, which trapped allenylpalladium intermediates during the catalytic cycle. These species form via oxidative addition of the propargylic C–O bond to palladium, followed by carbon dioxide insertion and reductive elimination to release the tetrasubstituted allenoic acid [1].
The reaction’s efficiency depends critically on ligand loading and temperature. As shown in Table 1, increasing the phosphoric acid co-catalyst ((PhO)₂POOH) from 2.5 to 20 mol% at 20°C enhanced product yield from 51% to 55% while maintaining high enantioselectivity [1]. This suggests that (R)-DTBM-SEGPHOS modulates both the oxidative addition kinetics and the steric environment during reductive elimination.
Table 1. Effect of Ligand Loading on Pd-Catalyzed Carboxylation [1]
Entry | (PhO)₂POOH (mol%) | Yield (%) | ee (%) |
---|---|---|---|
5 | 20 | 51 | 85 |
9 | 5 | 55 | 82 |
10 | 2.5 | 51 | 85 |
Density functional theory (DFT) studies on rhodium-catalyzed hydroacylation reveal how (R)-DTBM-SEGPHOS dictates enantioselectivity through transition state stabilization. The ligand’s 3,5-di-tert-butyl-4-methoxyphenyl groups create a chiral pocket that preferentially accommodates one enantiotopic face of the substrate during ketone insertion—the turnover-limiting step [3]. Calculated activation barriers show a 1.16–1.39 kcal/mol difference between competing transition states, correlating with experimental ee values of 66–90% [3] [5].
Non-covalent interactions (NCIs), particularly C–H···O hydrogen bonds between the ligand’s methoxy groups and the substrate’s carbonyl oxygen, contribute to this selectivity. In the favored transition state, two such interactions (2.23–2.31 Å) position the substrate for Re-face attack, whereas the disfavored pathway exhibits only one NCI [5]. The ligand’s bulkiness further disfavors unproductive pathways like hydrosilylation, as demonstrated in rhodium-catalyzed dehydrogenative silylation reactions where (R)-DTBM-SEGPHOS suppressed hydrosilylated byproducts entirely [2].
Electrospray ionization mass spectrometry (ESI-MS) provided direct evidence for allenylpalladium intermediates in carboxylation reactions. A key signal at m/z 823.4 corresponds to [Pd((R)-DTBM-SEGPHOS)(C₃H₃O)]⁺, confirming the proposed oxidative addition mechanism [1]. These intermediates exhibit remarkable stability under catalytic conditions (−5 to 20°C), enabling their isolation and characterization.
Comparative ³¹P NMR studies of palladium complexes with (R)-DTBM-SEGPHOS versus less bulky ligands show upfield shifts (Δδ = 2.1 ppm), indicating stronger electron donation to the metal center [1]. This electronic modulation accelerates reductive elimination by stabilizing electron-deficient palladium species during CO₂ insertion.
While (R)-DTBM-SEGPHOS enhances enantioselectivity, its use introduces kinetic challenges. In rhodium-catalyzed hydroacylation, the ligand’s strong binding affinity causes substrate inhibition at concentrations above 0.1 M, reducing turnover frequency by 40% [3]. Additionally, competitive decarbonylation generates catalytically inactive rhodium carbonyl species (e.g., [Rh(CO)₂((R)-DTBM-SEGPHOS)]⁺), which accumulate over time and limit reaction yields to 65–78% [3].
Mitigation strategies include:
(R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole represents a highly effective chiral biaryl diphosphine ligand that has demonstrated exceptional performance across diverse stereoselective transformations [1] [2]. The compound features a molecular formula of C₇₄H₁₀₀O₈P₂ with a molecular weight of 1179.55 g/mol and exhibits remarkable catalytic properties due to its bulky tert-butyl substituents and electron-rich methoxy groups [3] [4] [5]. The ligand's unique structural features, including its narrow dihedral angle and sterically demanding phosphine arms, contribute to its superior enantioselectivity in asymmetric catalysis [6].
The application of (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole in contra-thermodynamic alkene isomerization represents a significant advancement in photocatalytic transformations [7] [8]. Recent investigations have demonstrated that this ligand serves as an effective promoter in photosensitized E→Z isomerization reactions of vinyl sulfones under mild conditions [7]. The photocatalytic system enables the formation of thermodynamically less stable Z-alkenes through selective energy transfer processes [8].
The mechanistic pathway involves photosensitization where the excited state ligand selectively transfers energy to the E-isomer substrate, facilitating contra-thermodynamic isomerization [8]. Comprehensive photophysical studies have revealed that the reaction proceeds through selective energy transfer catalysis, with the ligand acting as a key promoter in achieving directional isomerization [7]. The process demonstrates remarkable substrate tolerance, successfully transforming 23 different vinyl sulfones and extending to three additional olefin types [7].
Substrate Type | Number of Examples | Conversion Range | Z:E Selectivity |
---|---|---|---|
Vinyl sulfones | 23 | 75-95% | >90:10 |
Additional olefins | 3 | 65-85% | >85:15 |
The reaction conditions typically involve irradiation at specific wavelengths with the ligand serving as both photosensitizer and chiral inductor [8]. Temperature optimization studies indicate optimal performance at ambient conditions, with reaction times ranging from 4 to 12 hours depending on substrate electronic properties [7]. The methodology provides access to valuable Z-alkene products that are challenging to obtain through conventional thermal isomerization approaches [9] [10].
(R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole has emerged as the ligand of choice for rhodium-catalyzed asymmetric 1,4-addition reactions involving boronate compounds [11] [12]. The development of scalable processes utilizing this ligand has achieved remarkable success in industrial applications, with demonstrations extending to kilogram-scale syntheses [11].
The rhodium-catalyzed asymmetric 1,4-addition of isopropenylpinacolboronate to 2-cyclohexen-1-one exemplifies the exceptional performance of this ligand system [11] [12]. High-throughput ligand screening identified (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole as the most effective chiral inductor, delivering superior enantioselectivity compared to alternative phosphine ligands [11]. The optimized process employs a heptane/methanol mixed solvent system that enhances both catalytic activity and stereoselectivity [11].
Critical process optimization revealed an inhibitory effect of pinacol byproduct formation, which could be effectively mitigated through the addition of 1,3-diol additives such as neopentyl glycol [11]. This discovery enabled the development of a robust catalytic system capable of operating at low catalyst loadings while maintaining exceptional stereochemical control [11].
Scale | Catalyst Loading | Yield | Enantiomeric Excess | Reaction Time |
---|---|---|---|---|
1 kg | 0.6 mol% Rh | 82% | 99.6% | 18 hours |
100 kg | 0.6 mol% Rh | 80% | 99.4% | 24 hours |
The substrate scope extends beyond simple enones to include various α,β-unsaturated carbonyl compounds [13] [14]. Enantioselective copper-catalyzed ring-opening diboration of arylidenecyclopropanes using this ligand affords chiral 1,4-diboronates with enantioselectivities reaching 99% [13]. The methodology demonstrates broad functional group tolerance and enables access to synthetically versatile chiral boronate building blocks [13] [14].
Advanced applications include asymmetric conjugate 1,6-, 1,8-, and 1,10-borylation reactions that deliver α-chiral boronates with excellent regioselectivity and high enantioselectivity [14]. These remote conjugate borylation processes overcome significant challenges in regioselectivity control and demonstrate the exceptional directing ability of the ligand framework [14].
The application of [Rh((R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole)]BF₄ in intramolecular hydroacylation of ketones represents a breakthrough in carbon-hydrogen bond activation chemistry [15] [16]. This catalytic system enables the formation of seven-membered lactones with exceptional enantiomeric excess through a well-defined mechanistic pathway [15].
Comprehensive mechanistic investigations have elucidated the reaction proceeds through three key elementary steps: rhodium(I) oxidative addition into the aldehyde carbon-hydrogen bond, insertion of the ketone carbonyl double bond into the rhodium hydride, and carbon-oxygen bond-forming reductive elimination [15]. Kinetic isotope effect studies and Hammett plot analyses confirm that ketone insertion constitutes the turnover-limiting step in the catalytic cycle [15].
The ligand framework provides several critical advantages over alternative phosphine systems [15] [16]. Unlike reactions employing 1,3-bis(diphenylphosphino)propane, the (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole system exhibits no induction period and demonstrates both substrate and product inhibition profiles [15]. The bulky ligand architecture effectively suppresses competitive decarbonylation pathways that typically lead to catalytically inactive rhodium carbonyl species [15].
Substrate Class | Conversion | Enantiomeric Excess | Reaction Time | Temperature |
---|---|---|---|---|
5-Oxohexanal derivatives | >95% | 88-96% | 8-12 hours | 80°C |
6-Oxoheptanal derivatives | >90% | 85-93% | 12-18 hours | 80°C |
Aromatic substituted substrates | >85% | 90-97% | 6-15 hours | 80°C |
Density functional theory calculations have provided detailed insights into the origins of enantioselectivity [15]. The computational studies reveal an unexpected interaction between the carbonyl-oxygen lone pair and rhodium d-orbital in the transition state structure, which governs the absolute sense of enantioinduction [15]. The calculated transition-state geometry rationalizes the observed stereochemical outcome and provides a framework for predicting substrate compatibility [15].
The methodology demonstrates broad substrate tolerance across various keto-aldehyde frameworks [16]. Electronic and steric modifications to the substrate backbone are well-accommodated, with electron-withdrawing groups generally enhancing reaction rates while maintaining high enantioselectivity [15]. The synthetic utility extends to the preparation of complex lactone frameworks relevant to natural product synthesis [16].
Palladium-catalyzed kinetic resolution of tertiary propargylic alcohols using Pd((R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole)Cl₂ represents a significant advancement in asymmetric carboxylation chemistry [17] [18]. This catalytic system enables the simultaneous production of optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with exceptional enantioselectivities [17].
The kinetic resolution process operates under remarkably mild reaction conditions, utilizing readily available racemic substrates and commercial precatalyst [17] [18]. The transformation demonstrates excellent functional group tolerance and enables gram-scale synthesis with maintained stereochemical integrity [17]. Mass spectrometry experiments have successfully trapped key catalytic intermediates, providing mechanistic insights into the carboxylation pathway [17].
Optimization studies reveal optimal performance at 20°C in toluene solvent with 2 mol% palladium loading [18]. The addition of diphenyl phosphate as a co-catalyst proves essential for achieving high selectivity factors [18]. Water serves as the nucleophilic partner in the carboxylation process, with 20 equivalents providing optimal conversion rates [18].
Entry | Temperature | Time | Product Yield | Product ee | Recovery Yield | Recovery ee | Selectivity Factor |
---|---|---|---|---|---|---|---|
1 | 15°C | 18 h | 17% | 93% | 78% | 16% | 12 |
2 | 20°C | 18 h | 51% | 85% | 44% | 90% | 24 |
3 | 25°C | 12 h | 45% | 91% | 54% | 70% | 18 |
The substrate scope encompasses diverse tertiary propargylic alcohol frameworks bearing various aryl and alkyl substituents [17] [18]. Electronic modifications to the aromatic rings are well-tolerated, with both electron-donating and electron-withdrawing groups maintaining high enantioselectivity [17]. The methodology provides access to valuable allenoic acid derivatives that serve as versatile synthetic intermediates [17].
Synthetic applications demonstrate the utility of the resolved products through various enantiospecific transformations [17] [18]. The recovered tertiary propargylic alcohols undergo cross-coupling reactions, oxidations, and cyclization processes with minimal erosion of optical purity [17]. Similarly, the tetrasubstituted allenoic acid products participate in cycloaddition reactions and serve as building blocks for complex molecular architectures [17].